Cas no 873-41-6 (3,5,6-Trichloro-1,2,4-triazine)

3,5,6-Trichloro-1,2,4-triazine is a heterocyclic compound featuring a triazine core substituted with three chlorine atoms. This highly reactive intermediate is widely utilized in organic synthesis, particularly in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its electrophilic nature allows for efficient nucleophilic substitution reactions, enabling the introduction of diverse functional groups. The compound’s stability and selectivity make it valuable for constructing complex molecular architectures. It is commonly employed in the synthesis of herbicides, dyes, and polymer precursors. Proper handling is essential due to its moisture sensitivity and potential reactivity. Available in high purity, it ensures consistent performance in research and industrial applications.
3,5,6-Trichloro-1,2,4-triazine structure
873-41-6 structure
商品名:3,5,6-Trichloro-1,2,4-triazine
CAS番号:873-41-6
MF:C3Cl3N3
メガワット:184.411196708679
MDL:MFCD09033774
CID:707287
PubChem ID:12262403

3,5,6-Trichloro-1,2,4-triazine 化学的及び物理的性質

名前と識別子

    • 3,5,6-Trichloro-1,2,4-triazine
    • 1,2,4-Triazine,3,5,6-trichloro-
    • 3,5,6-Trichloro-(1,2,4)triazine
    • 3,5,6-TRICHLORO-[1,2,4]TRIAZINE
    • Trichloro-1,2,4-triazine
    • 3,5,6-Trichloro-1,2,4-triazine (ACI)
    • as-Triazine, 3,5,6-trichloro- (6CI, 7CI, 8CI)
    • SCHEMBL746498
    • AKOS006332089
    • 1,2,4-Triazine, 3,5,6-trichloro-
    • MFCD09033774
    • 873-41-6
    • DTXSID50482953
    • BS-13151
    • SY039197
    • YHKUFWFVZIIVDL-UHFFFAOYSA-N
    • DB-076922
    • CS-0067559
    • EN300-111347
    • Z1198183779
    • AB49394
    • MDL: MFCD09033774
    • インチ: 1S/C3Cl3N3/c4-1-2(5)8-9-3(6)7-1
    • InChIKey: YHKUFWFVZIIVDL-UHFFFAOYSA-N
    • ほほえんだ: ClC1N=C(Cl)C(Cl)=NN=1

計算された属性

  • せいみつぶんしりょう: 182.915780g/mol
  • どういたいしつりょう: 182.915780g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 100
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 38.7Ų

じっけんとくせい

  • 密度みつど: 1.757±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 57-58 ºC
  • ふってん: 337.3℃ at 760 mmHg
  • フラッシュポイント: 188.209°C
  • 屈折率: 1.586
  • ようかいど: 微溶性(1.1 g/l)(25ºC)、
  • PSA: 38.67000
  • LogP: 1.83180

3,5,6-Trichloro-1,2,4-triazine セキュリティ情報

3,5,6-Trichloro-1,2,4-triazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY039197-0.25g
3,5,6-Trichloro-1,2,4-triazine
873-41-6 ≥95%
0.25g
¥47.25 2024-07-09
Enamine
EN300-111347-5.0g
trichloro-1,2,4-triazine
873-41-6 95%
5g
$576.0 2023-06-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1138199-25g
3,5,6-trichloro-1,2,4-triazine
873-41-6 98%
25g
¥2426.00 2024-04-27
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KU231-200mg
3,5,6-Trichloro-1,2,4-triazine
873-41-6 98%
200mg
364.0CNY 2021-07-09
abcr
AB522683-10 g
Trichloro-1,2,4-triazine, 95%; .
873-41-6 95%
10g
€1046.00 2023-06-14
Ambeed
A543549-250mg
3,5,6-Trichloro-1,2,4-triazine
873-41-6 98%
250mg
$16.0 2025-02-25
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD82240-1g
3,5,6-Trichloro-1,2,4-triazine
873-41-6 98%
1g
¥182.0 2024-04-17
abcr
AB522683-5 g
Trichloro-1,2,4-triazine, 95%; .
873-41-6 95%
5g
€587.00 2023-06-14
Apollo Scientific
OR315527-1g
3,5,6-Trichloro-1,2,4-triazine
873-41-6 98%
1g
£25.00 2025-03-21
Ambeed
A543549-100mg
3,5,6-Trichloro-1,2,4-triazine
873-41-6 98%
100mg
$8.0 2025-02-25

3,5,6-Trichloro-1,2,4-triazine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: N,N-Diethylaniline ,  Phosphorus oxychloride ,  Phosphorus pentachloride ;  3 h, 130 °C
リファレンス
Discovery of 1,2,4-triazine-based derivatives as novel neddylation inhibitors and anticancer activity studies against gastric cancer MGC-803 cells
Song, Jian; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(2),

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Water ;  7 h, rt
2.1 Reagents: N,N-Diethylaniline ,  Phosphorus oxychloride ,  Phosphorus pentachloride ;  3 h, 130 °C
リファレンス
Discovery of 1,2,4-triazine-based derivatives as novel neddylation inhibitors and anticancer activity studies against gastric cancer MGC-803 cells
Song, Jian; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(2),

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: N,N-Diethylaniline ,  Phosphorus pentachloride Solvents: Phosphorus oxychloride ;  3 h, 130 °C
リファレンス
Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity
Dao, Pascal; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(8), 1727-1730

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Water ;  7 h, rt
2.1 Reagents: N,N-Diethylaniline ,  Phosphorus pentachloride Solvents: Phosphorus oxychloride ;  3 h, 130 °C
リファレンス
Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity
Dao, Pascal; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(8), 1727-1730

3,5,6-Trichloro-1,2,4-triazine Raw materials

3,5,6-Trichloro-1,2,4-triazine Preparation Products

3,5,6-Trichloro-1,2,4-triazine 関連文献

  • 1. Novel cage compounds from inter- and intra-molecular Diels–Alder reactions of heteroaromatic azadienes and methyl coumalate with cyclo-octa-1,5-diene
    Ivan Lantos,Peter W. Sheldrake,Andrew S. Wells J. Chem. Soc. Perkin Trans. 1 1990 1887
  • 2. Polyhalogenoaromatic compounds. Part 30. Eliminations of molecular nitrogen from trichloro- and perfluorotri-isopropyl-1,2,4-triazine
    Richard D. Chambers,W. Kenneth R. Musgrave,David E. Wood J. Chem. Soc. Perkin Trans. 1 1979 1978

3,5,6-Trichloro-1,2,4-triazineに関する追加情報

3,5,6-Trichloro-1,2,4-Triazine: A Comprehensive Overview

The compound 3,5,6-Trichloro-1,2,4-triazine (CAS No. 873-41-6) is a significant chemical entity with a diverse range of applications across various industries. This triazine derivative has garnered attention due to its unique chemical properties and versatility in different chemical reactions. In this article, we will delve into the structural characteristics, synthesis methods, applications, and recent advancements related to this compound.

Chemical Structure and Properties

3,5,6-Trichloro-1,2,4-triazine is an aromatic heterocyclic compound with a triazine ring system containing three chlorine atoms at the 3, 5, and 6 positions. The molecular formula of this compound is C3H3N3Cl3, and its molecular weight is approximately 187.98 g/mol. The compound exhibits a high degree of stability due to the aromaticity of the triazine ring and the electron-withdrawing effects of the chlorine substituents.

The compound is typically found in crystalline form and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and chloroform. Its melting point is around 200°C under standard conditions. The presence of chlorine atoms imparts both electronic and steric effects on the molecule, making it a valuable intermediate in organic synthesis.

Synthesis Methods

The synthesis of 3,5,6-Trichloro-1,2,4-triazine involves various methods that have been optimized over time to improve yield and purity. One common approach involves the reaction of cyanuric chloride with ammonia or ammonium salts under controlled conditions. This method leverages the nucleophilic substitution properties of cyanuric chloride to introduce amino groups into the triazine ring system.

Recent advancements in catalytic methods have enabled more efficient syntheses with higher selectivity. For instance, the use of transition metal catalysts such as palladium or copper has been explored to facilitate coupling reactions involving triazine derivatives. These methods not only enhance reaction efficiency but also reduce environmental impact by minimizing waste generation.

Applications in Various Industries

3,5,6-Trichloro-1,2,4-triazine finds extensive use in agriculture as a component in pesticides and herbicides due to its ability to inhibit specific enzymes involved in plant metabolism. Its application as a fungicide has also been documented in protecting crops from fungal infections.

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various bioactive molecules targeting diseases such as cancer and bacterial infections. Recent studies have highlighted its potential as a scaffold for designing novel anti-inflammatory agents.

The material science sector has also benefited from this compound's properties as a precursor for advanced materials like polymers and composites with enhanced thermal stability and mechanical strength.

Environmental Impact and Safety Considerations

Evaluating the environmental impact of 3,5,6-Trichloro-1

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